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Binding Mode Analysis of MPI1-0479605

The core information for your analysis is the availability of a co-crystal structure, which serves as the

essential experimental evidence for determining the binding mode.

Property Description

Target Protein TTK (Mpsl) Kinase Domain [1]

PDB ID 5N7V [1]
Resolution 2.52 A[1]
Key Finding MPI1-0479605 is a potent and selective ATP-competitive inhibitor of Mps1 [2].

This structure was used in a 2025 molecular docking and dynamics study on pyrimidine derivatives,

confirming its utility for computational analysis [1].

How to Access and Utilize the Structural Data

To perform a detailed binding mode analysis and comparison, I suggest the following steps:
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¢ Retrieve the Primary Data: Access the PDB entry SN7V from the Protein Data Bank (www.rcsb.org).
This will allow you to visualize the complex and analyze the specific atomic-level interactions, such as
hydrogen bonds and hydrophobic contacts, between MPI1-0479605 and the TTK kinase domain.

¢ Analyze the Binding Mode: Examine how the inhibitor sits in the ATP-binding pocket. The search
results suggest that MPI-0479605 is an ATP-competitive inhibitor, meaning it likely binds to the active
form of the kinase [2] [3].

e Compare with Other Inhibitors: For a comparative guide, you can contrast the binding mode of
MPI-0479605 with other TTK inhibitors whose structures are available. The literature mentions
several other inhibitors, such as CCT251455 and NMS-P715, which may have published co-crystal
structures for comparison [4] [3].

Experimental Insight for Comparison

While a full experimental protocol for crystallizing MPI-0479605 with TTK is not provided in the search

results, a general workflow for such structural studies is summarized below.
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The key experimental parameters for the referenced structure are listed in the table above. The methodology

for such experiments typically involves expressing and purifying the kinase domain, forming a complex with
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the inhibitor, and growing crystals suitable for X-ray diffraction, as exemplified by studies with other Mps1

inhibitors [4] [3].

Conclusion and Next Steps

The co-crystal structure 5N7V is your definitive resource for analyzing the binding mode of MPI-0479605.

To build a comprehensive comparison guide:

e Focus your analysis on the atomic interactions revealed in this structure.

e Compare and contrast this binding mode with that of other TTK inhibitors (e.g., CCT251455, NMS-
P715) by locating their respective co-crystal structures in the PDB.

e Correlate the structural findings with published biochemical and cellular data to explain differences in
potency and selectivity [5] [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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